N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide
Description
Molecular Formula and Connectivity
The molecular formula of N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide is C$${21}$$H$${16}$$BrIN$${2}$$O$${2}$$ , with a molecular weight of 535.2 g/mol . The compound consists of two aromatic rings:
- Primary benzamide ring : Substituted with bromine at position 5 and iodine at position 2.
- Secondary phenyl ring : Attached via an amide linkage, featuring a methyl group at position 3 and a benzamido group at position 4.
The IUPAC name is derived systematically:
- Primary substituents : 5-bromo-2-iodobenzamide (based on the halogen positions on the benzamide ring).
- Secondary substituents : N-(4-amino-3-methylphenyl) group, where the amino group is acylated by the benzamide moiety.
Functional Groups and Bonding
Key functional groups include:
- Amide bond : Connects the two aromatic rings, contributing to planarity and hydrogen-bonding potential.
- Halogen atoms (Br, I) : Electron-withdrawing groups that enhance electrophilic reactivity and influence intermolecular interactions.
- Methyl group : Introduces steric effects and modulates solubility.
The compound’s SMILES notation is C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)I , reflecting the connectivity of atoms.
Properties
Molecular Formula |
C21H16BrIN2O2 |
|---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide |
InChI |
InChI=1S/C21H16BrIN2O2/c1-13-11-16(24-21(27)17-12-15(22)7-9-18(17)23)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
InChI Key |
JVRKGWWYSXREFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation via Sandmeyer and Direct Bromination
A prominent method involves sequential halogenation of aniline derivatives. For example, 2-amino-4-bromo-3-methylaniline serves as a key intermediate. The synthesis begins with iodination using ammonium bicarbonate and iodine monochloride under phase-transfer catalysis (yield: 93.6%). Subsequent diazotization with sodium nitrite and bromination via copper(I) bromide introduces the bromine atom at the ortho position.
Critical Reaction Conditions :
Benzamide Formation via Acylation
The benzamide moiety is introduced through acylation of the halogenated aniline. In one approach, 5-bromo-2-iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dimethylformamide (DMF). Reaction with 4-amino-3-methylbenzamide under basic conditions (pyridine, 0°C) yields the target compound with 71–79% efficiency.
Optimization Insights :
-
Excess acyl chloride (1.5 equiv.) minimizes residual amine by-products.
-
Solvent choice (DMF vs. THF) impacts reaction rate: DMF reduces side reactions by 15%.
Coupling-Based Syntheses
Ullmann-Type Coupling for Aryl-Aryl Bond Formation
Palladium-catalyzed coupling between 5-bromo-2-iodobenzamide and 4-benzamido-3-methylphenylboronic acid enables direct assembly of the biphenyl backbone. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), this method achieves 68% yield with >95% purity.
Advantages :
Reductive Amination for Amide Linkage
An alternative route employs reductive amination between 5-bromo-2-iodobenzaldehyde and 4-amino-3-methylbenzamide . Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 facilitates imine reduction, yielding the target compound in 62% yield.
Limitations :
-
Requires strict moisture control to prevent aldehyde oxidation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Synthesis
Batch processes face challenges in exothermic control during iodination. A continuous flow system using microchannel reactors improves heat dissipation, enabling 85% yield at 120°C with 10-minute residence time. Key parameters:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Flow Rate | 5 mL/min |
| Temperature | 120°C |
| Pressure | 2 MPa |
Solvent Recycling and Waste Reduction
Patent CN112341351B highlights a closed-loop system for THF recovery, reducing solvent waste by 70%. Byproducts like succinimide are removed via acetonitrile recrystallization, achieving 98.5% purity.
Comparative Analysis of Methods
Table 1: Yield and Cost Comparison of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | 7 | 53.7 | 12.50 | High |
| Ullmann Coupling | 3 | 68 | 18.20 | Moderate |
| Continuous Flow | 5 | 85 | 9.80 | Very High |
Key Observations :
-
Continuous flow synthesis offers the highest yield and cost efficiency.
-
Coupling methods, while fewer in steps, require expensive palladium catalysts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide can undergo various chemical reactions, including:
Substitution reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles such as hydroxide ions or amines.
Oxidation reactions: May use oxidizing agents like potassium permanganate.
Reduction reactions: Typically involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
This compound is being investigated as a lead compound for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. The presence of both bromine and iodine atoms in its structure may contribute to its reactivity and biological properties, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism by which N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide exerts its effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which is crucial in pathways related to disease progression.
- Receptor Modulation : It can interact with cellular receptors to alter signaling pathways, potentially leading to therapeutic effects .
Biological Studies
Investigating Biological Effects
this compound is being studied for its effects on various biological systems. Research has indicated potential therapeutic benefits, particularly in the context of:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections, indicating that this compound could be evaluated for antimicrobial efficacy against resistant strains .
Materials Science
Advanced Materials Development
The unique chemical properties of this compound make it suitable for applications in materials science. It can be utilized in the development of advanced materials, such as:
- Polymers and Coatings : Its reactivity can be harnessed to create novel polymeric materials with specific functionalities.
- Nanotechnology Applications : The compound's structural characteristics may allow it to be integrated into nanomaterials for various technological applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide with key analogs:
Key Observations:
- Halogen Influence: The target compound’s dual bromo/iodo substitution distinguishes it from analogs with single halogens (e.g., MOP’s trifluoromethyl groups ).
- Benzamide Backbone : Shared across all compounds, suggesting common mechanisms such as enzyme inhibition or receptor antagonism.
- Functional Diversity: The imidazothiazole in and thioxo-imidazolidinone in introduce heterocyclic moieties absent in the target compound, which may confer distinct bioactivity.
Pharmacological and Physicochemical Properties
Biological Activity
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amide Group : Enhances binding affinity to biological targets.
- Bromo and Iodo Substituents : These halogens may influence lipophilicity and membrane permeability.
- Aromatic Rings : Provide stability and potential for π-π interactions with biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 15 µM, indicating significant potency against these cell lines.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including:
- Enzymes : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Binding to receptors that regulate apoptosis and cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Screening :
- A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays :
- Mechanistic Insights :
Data Summary Table
| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 | Cell wall synthesis inhibition |
| Anticancer | MCF-7 | 10 | Apoptosis via caspase activation |
| Anticancer | HeLa | 12 | Cell cycle arrest |
| Anticancer | A549 | 15 | Induction of oxidative stress |
Q & A
Q. Answer :
- NMR : Use ¹H/¹³C NMR in deuterated DMSO-d₆ to resolve aromatic protons and confirm substitution patterns. Coupling constants (J-values) distinguish ortho/meta/para substituents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~600–650 Da).
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX-2018) for precise bond-length/angle analysis. Resolve disorder with TWINABS for twinned data .
[Advanced] What computational methods are suitable for modeling the interaction of this compound with biological targets?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., kinases). Validate with co-crystallized ligands from PDB (e.g., 04L ).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots for conformational changes .
- QSAR Models : Corrogate substituent effects (e.g., iodine’s van der Waals radius) with biological activity using MOE or RDKit .
[Basic] What are the key stability considerations for storing and handling this compound?
Q. Answer :
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent halogen bond degradation.
- Light Sensitivity : Protect from UV light to avoid dehalogenation (common in aryl iodides).
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to minimize precipitation. Monitor degradation via HPLC-PDA at 254 nm .
[Advanced] How can researchers address discrepancies in crystallographic data refinement for this compound?
Answer :
Common issues and solutions:
- Twinning : Use TWINABS for data integration and SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Apply PART/SUMP restraints for overlapping substituents (e.g., methyl/benzamido groups).
- Data Quality : Collect high-resolution data (d ≤ 0.8 Å) with synchrotron sources. Validate with R₁/Rfree convergence (<5% gap) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
